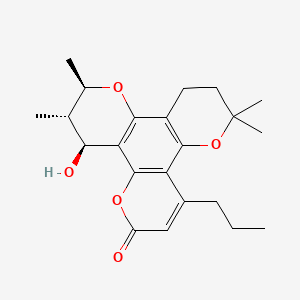
(+)-Dihydrocalanolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Dihydrocalanolide A, also known as this compound, is a useful research compound. Its molecular formula is C22H28O5 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 678323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-HIV Activity
Both (+)-dihydrocalanolide A and its parent compound, (+)-calanolide A, are being developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. Research indicates that this compound exhibits potent anti-HIV activity by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication .
Table 1: Comparative Pharmacokinetics of (+)-Calanolide A and this compound
| Parameter | (+)-Calanolide A | This compound |
|---|---|---|
| Oral Bioavailability (F) | 13.2% | 46.8% |
| Clearance (L/h/kg) | 2.7 | 3.6 |
| Half-life (t1/2β) | 0.25 h | 0.22 h |
| Area Under Curve (AUC) | 9.4 µg/mL·h | 6.9 µg/mL·h |
The pharmacokinetic studies suggest that this compound has a significantly better oral bioavailability compared to its counterpart, indicating its potential for more effective therapeutic use .
Synergistic Effects
In combination therapy, this compound has shown enhanced efficacy when used alongside other antiretroviral drugs such as lamivudine and nelfinavir. This synergistic action is crucial for developing effective treatment regimens for HIV-infected patients .
Case Study: Phase I Clinical Trials
Initial clinical trials involving both healthy volunteers and HIV-infected patients have demonstrated that this compound is well-tolerated with minimal adverse effects such as dizziness and nausea . The trials also indicated a dose-dependent reduction in viral load among participants.
Table 2: Summary of Clinical Trial Results
| Study Phase | Population Type | Key Findings |
|---|---|---|
| Phase I | Healthy Volunteers | Minimal toxicity; well-tolerated |
| Phase I | HIV-Infected Patients | Dose-dependent viral load reduction |
Propiedades
Número CAS |
183904-53-2 |
|---|---|
Fórmula molecular |
C22H28O5 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one |
InChI |
InChI=1S/C22H28O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h10-12,18,24H,6-9H2,1-5H3/t11-,12-,18+/m1/s1 |
Clave InChI |
YPUTYHJWWMYIGF-FMTVUPSXSA-N |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
SMILES isomérico |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Key on ui other cas no. |
183904-53-2 |
Sinónimos |
DHCal A dihydrocalanolide A NSC 675451 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















